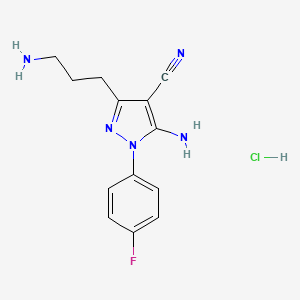

5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride

Description

Systematic IUPAC Nomenclature and Derivative Naming Conventions

The systematic nomenclature of 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing multiple functional groups. The parent heterocycle is pyrazole, which belongs to the azole family characterized by a five-membered ring containing two nitrogen atoms in adjacent positions. According to systematic nomenclature protocols for heterocyclic compounds, the naming structure follows the format: prefix + stem + suffix, where prefixes describe heteroatoms by type, number, and position. The pyrazole ring system provides the foundational name, with positional numbering beginning from the nitrogen atom bearing the hydrogen in the 1H-pyrazole tautomer.

The substitution pattern reveals multiple functional groups attached to specific positions on the pyrazole core. The 5-amino designation indicates an amino group (-NH₂) positioned at the 5-carbon of the pyrazole ring. The 3-(3-aminopropyl) substituent describes a three-carbon alkyl chain bearing a terminal amino group attached to the 3-position of the pyrazole ring. The 1-(4-fluorophenyl) indicates that a fluorine-substituted phenyl ring is bonded to the 1-nitrogen of the pyrazole system, specifically with the fluorine atom positioned at the para (4) position of the benzene ring. The 4-carbonitrile designation refers to a nitrile functional group (-CN) attached to the 4-carbon of the pyrazole ring.

The systematic naming of nitriles follows specific conventions where the suffix "nitrile" is added to the parent alkane name when the nitrile group is not part of a ring system. However, when the nitrile group is attached to a heterocyclic ring system, the designation "carbonitrile" is employed to indicate the nitrile functionality as a substituent rather than part of the parent chain. The hydrochloride salt formation is indicated by the addition of "hydrochloride" to the systematic name, reflecting the protonation of one of the amino groups by hydrochloric acid to form the salt. Alternative naming systems may employ depositor-supplied synonyms such as "5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile;hydrochloride" which represents a slightly abbreviated version of the full systematic name.

Molecular Formula Analysis: C₁₃H₁₅ClFN₅ Composition and Isomeric Considerations

The molecular formula C₁₃H₁₅ClFN₅ for this compound provides critical information about the atomic composition and structural possibilities of this compound. The formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, one fluorine atom, and five nitrogen atoms, resulting in a molecular weight of 295.74 grams per mole. The relatively high nitrogen content, comprising five nitrogen atoms, reflects the presence of multiple amino functionalities and the pyrazole ring system, which inherently contains two nitrogen atoms in its heterocyclic framework. The incorporation of both fluorine and chlorine atoms introduces halogen substituents that significantly influence the compound's electronic properties and potential for halogen bonding interactions.

The carbon framework consists of the pyrazole ring contributing three carbon atoms, the benzene ring providing six carbon atoms, the propyl chain adding three carbon atoms, and the nitrile group contributing one additional carbon atom. This distribution creates a molecularly complex structure with multiple sites for potential isomerism and conformational flexibility. The presence of the aminopropyl chain introduces conformational freedom around the carbon-carbon bonds, allowing for various rotational isomers that may influence the compound's three-dimensional shape and biological activity. The 4-fluorophenyl substituent can adopt different orientations relative to the pyrazole plane, creating additional conformational possibilities that affect the overall molecular geometry.

Isomeric considerations for this compound include positional isomerism related to the placement of the fluorine atom on the phenyl ring. While the current compound features para-fluorine substitution (4-fluorophenyl), alternative isomers could include ortho (2-fluorophenyl) or meta (3-fluorophenyl) substitution patterns, as observed in related compounds such as 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile. The pyrazole ring system itself can exist in tautomeric forms, with the 1H-pyrazole tautomer being the predominant form under standard conditions. Additionally, the presence of multiple amino groups creates possibilities for different protonation states, particularly in the hydrochloride salt form where selective protonation of specific amino functionalities may occur based on their relative basicity and chemical environment.

Crystallographic Characterization: X-ray Diffraction Studies and Unit Cell Parameters

X-ray diffraction analysis provides fundamental insights into the solid-state structure and molecular packing arrangements of this compound, although specific crystallographic data for this exact compound were not extensively detailed in the available literature. However, structural analysis of related pyrazole derivatives offers valuable comparative information for understanding the crystallographic behavior of substituted pyrazole compounds. X-ray diffraction techniques, particularly single-crystal X-ray diffraction, serve as the primary method for determining the detailed three-dimensional atomic arrangement in crystalline materials. The fundamental principle governing X-ray diffraction follows Bragg's law, mathematically expressed as $$ n\lambda = 2d \sin \theta $$, where n represents the diffraction order, λ is the X-ray wavelength, d is the interplanar spacing, and θ is half the scattering angle.

Related pyrazole compounds have demonstrated various crystallographic characteristics that provide insights into the expected behavior of the target compound. For instance, 5-amino-3-anilino-1H-pyrazole-4-carbonitrile crystallizes with the phenyl ring twisted relative to the pyrazole ring, forming a dihedral angle of 24.00 degrees. This structural feature suggests that similar geometric relationships may exist in this compound, where the 4-fluorophenyl substituent likely adopts a non-coplanar orientation relative to the pyrazole plane due to steric and electronic factors. The crystal packing of pyrazole derivatives frequently involves hydrogen bonding networks formed by the amino and imine functionalities present in the heterocyclic system.

The hydrogen bonding patterns observed in related structures include N—H⋯N hydrogen bonds that link molecules into extended chains with alternating ring motifs. In the case of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, molecules are connected through hydrogen bonds into chains containing alternating R₂²(6) and R₂²(12) rings. Similar hydrogen bonding arrangements are anticipated for the hydrochloride salt of the target compound, where the chloride anion may participate in additional ionic interactions with protonated amino groups. The presence of multiple amino functionalities in this compound suggests the formation of complex three-dimensional hydrogen bonding networks that stabilize the crystal structure and influence the compound's physical properties such as melting point and solubility characteristics.

Spectroscopic Fingerprinting: FTIR, NMR (¹H, ¹³C, ¹⁹F), and Mass Spectral Signatures

The spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to establish definitive structural confirmation and purity assessment. Fourier-transform infrared spectroscopy provides characteristic vibrational fingerprints for the various functional groups present in the molecule. The nitrile functionality typically exhibits a distinctive stretching vibration around 2200-2260 cm⁻¹, which serves as a diagnostic peak for confirming the presence of the carbonitrile group. The amino groups present at the 5-position of the pyrazole ring and the terminal position of the propyl chain generate characteristic N-H stretching vibrations in the 3200-3500 cm⁻¹ region, with the specific frequencies influenced by the electronic environment and hydrogen bonding interactions.

The aromatic C=C stretching vibrations from both the pyrazole ring and the fluorophenyl substituent appear in the 1400-1600 cm⁻¹ region, while the C=N stretching vibrations associated with the pyrazole heterocycle typically occur around 1500-1600 cm⁻¹. The presence of the fluorine atom on the phenyl ring introduces characteristic C-F stretching vibrations around 1000-1300 cm⁻¹, providing additional confirmation of the fluorinated aromatic system. The hydrochloride salt formation may result in broader N-H stretching bands due to the ionic interactions between the protonated amino groups and the chloride anion.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals detailed information about the hydrogen environments within the molecule. The aromatic protons from the 4-fluorophenyl group typically appear as multiplets in the 7.0-8.0 ppm region, with the specific chemical shifts and coupling patterns influenced by the fluorine substitution. The propyl chain protons exhibit characteristic chemical shifts with the CH₂ groups adjacent to the pyrazole ring appearing around 2.5-3.0 ppm, while the terminal CH₂ group adjacent to the amino functionality resonates around 2.7-3.2 ppm. The amino group protons may appear as broad signals around 4.5-6.0 ppm, with the exact chemical shifts dependent on the degree of exchange and hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information about the carbon framework of the molecule. The nitrile carbon typically appears around 115-120 ppm, representing one of the most downfield signals in the spectrum. The aromatic carbons from both the pyrazole ring and the fluorophenyl group appear in the 120-160 ppm region, with the specific chemical shifts influenced by the electronic effects of the various substituents. The fluorine-bearing carbon in the phenyl ring exhibits characteristic coupling to fluorine, resulting in a doublet pattern with a coupling constant typically around 240-250 Hz. The propyl chain carbons appear in the aliphatic region around 20-40 ppm, with the carbon adjacent to the amino group typically showing a slight downfield shift compared to simple alkyl carbons.

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy provides specific information about the fluorine environment in the para-fluorophenyl substituent. The fluorine signal typically appears around -110 to -120 ppm relative to trifluoroacetic acid as an external standard, with the exact chemical shift influenced by the electronic environment of the aromatic ring. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak should appear at m/z 295 for the hydrochloride salt, with characteristic fragment ions resulting from loss of the hydrochloride (m/z 259), loss of the aminopropyl chain, and fragmentation of the fluorophenyl substituent. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish the compound from potential isomers or impurities.

Properties

IUPAC Name |

5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5.ClH/c14-9-3-5-10(6-4-9)19-13(17)11(8-16)12(18-19)2-1-7-15;/h3-6H,1-2,7,15,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKBUFCKGJKOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=N2)CCCN)C#N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Combine phenyl hydrazine (1 mmol), benzaldehyde derivatives (1 mmol), and malononitrile (1 mmol) in a round-bottom flask.

- Add LDH@PTRMS@DCMBA@CuI catalyst (50 mg).

- Use a solvent mixture of ethanol and water (1:1).

- Heat at 55°C for several hours to promote cyclization.

Advantages:

- Eco-friendly approach.

- High regioselectivity.

- Moderate to high yields depending on the substituents used.

Michael-Type Addition Reaction

Another common method involves the Michael-type addition reaction between aryl hydrazines and ethoxymethylene malononitrile.

Procedure:

- Dissolve aryl hydrazine in ethanol or trifluoroethanol.

- Slowly add ethoxymethylene malononitrile under stirring.

- Reflux the mixture under a nitrogen atmosphere for 0.5–4 hours.

- Purify the crude product using column chromatography with hexane/ethyl acetate as eluents.

Observations:

Solvent Optimization:

A study comparing solvents showed that trifluoroethanol and ethanol yielded better results than methanol or THF, with trifluoroethanol being particularly effective for fluorinated derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrazole derivatives, including fluorinated compounds.

Reaction Conditions:

- Combine reactants in ethanol.

- Irradiate under microwave conditions at approximately 100°C.

- Monitor progress via spectroscopy techniques.

Yield:

Microwave-assisted reactions have demonstrated yields up to 74%, significantly reducing reaction time compared to conventional methods.

Comparative Analysis of Methods

The following table summarizes key aspects of various preparation methods:

| Method | Catalyst/Conditions | Solvent | Yield (%) | Advantages |

|---|---|---|---|---|

| One-pot synthesis | LDH@PTRMS@DCMBA@CuI | Ethanol:Water | Moderate | Green, efficient |

| Michael-type addition | None | Ethanol/TFE | 47–93 | High regioselectivity |

| Microwave-assisted synthesis | None | Ethanol | Up to 74 | Rapid reaction time |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino groups in the compound can undergo oxidation to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to an amine or aldehyde using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products

Oxidation: Nitro or nitroso derivatives of the original compound.

Reduction: Amino or aldehyde derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Research

- The compound has been investigated for its potential as an anticancer agent. Studies have shown that pyrazole derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting that 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride could be developed into a therapeutic agent targeting tumor growth.

-

Anti-inflammatory Activity

- Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The specific structural features of this compound may enhance its efficacy in reducing inflammation, making it a candidate for the treatment of inflammatory diseases.

-

Neuroprotective Effects

- Preliminary studies suggest that compounds with a pyrazole core may offer neuroprotective benefits. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role.

Biochemical Applications

-

Proteomics Research

- As indicated by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research to study protein interactions and functions. Its ability to modulate specific pathways can aid in understanding cellular mechanisms at a molecular level.

-

Enzyme Inhibition Studies

- The compound's structure allows it to interact with various enzymes, making it valuable for studying enzyme inhibition mechanisms. This can lead to insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents.

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy

- A study published in a peer-reviewed journal demonstrated that pyrazole derivatives, including similar compounds to this compound, showed significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Neuroprotection Mechanism

- Another investigation explored the neuroprotective effects of pyrazole derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce reactive oxygen species (ROS) levels and enhance neuronal survival.

Mechanism of Action

The mechanism of action of 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amino and fluorophenyl groups may facilitate binding to specific sites on these targets, leading to modulation of their activity. The carbonitrile group can participate in covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1170656-69-5 .

- Molecular Formula : C₁₃H₁₅ClFN₅ (hydrochloride salt) .

- Molecular Weight : 295.74 g/mol .

Structural Features :

The compound consists of a pyrazole core substituted with:

- A 4-fluorophenyl group at position 1.

- A 3-aminopropyl chain at position 2.

- An amino (-NH₂) group and a cyano (-CN) group at positions 5 and 4, respectively .

Physicochemical Properties: The hydrochloride salt form enhances aqueous solubility, making it suitable for biological or pharmaceutical applications.

Similar methods may apply to the target compound.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives:

Key Observations :

Substituent Impact on Solubility: The 3-aminopropyl group and hydrochloride salt in the target compound likely improve water solubility compared to analogs like 4i (azo-substituted) or 3b (chloroacetyl-substituted), which lack ionizable groups .

Aromatic Substituents : The 4-fluorophenyl group in the target compound may offer electronic and steric effects distinct from chlorophenyl (4i, 4k) or nitrophenyl (4j) groups, influencing receptor binding in biological systems .

Functional Groups: The cyano (-CN) and amino (-NH₂) groups are conserved across many analogs, suggesting their role in hydrogen bonding or π-stacking interactions .

Biological Activity

5-Amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves a multi-step process typically starting from readily available starting materials. A common method includes a Michael-type addition reaction, which has been shown to yield good to excellent results (47%-93%) under mild reaction conditions .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

1. Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activities. The presence of the fluorine atom in the structure may enhance the potency against various pathogens, making it a candidate for developing new antimicrobial agents .

3. Insecticidal Activity

Research has shown that certain pyrazole derivatives possess insecticidal properties, which can be beneficial in agricultural applications. The compound's structural features may contribute to its effectiveness against pests .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Zhao et al. (2010) | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Insecticidal | Demonstrated significant mortality rates in target insect populations. |

| Liu et al. (2010) | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | Antifungal | Showed effective inhibition of fungal growth in vitro. |

| Cheng et al. (2008) | Various N-pyrazole derivatives | Anticancer | Induced apoptosis in cancer cell lines, suggesting potential for cancer therapy. |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Signaling Modulation : The compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.

- Enzyme Inhibition : It could act as an inhibitor for enzymes critical to pathogen survival or cancer cell metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride, and how can reaction yields be improved?

- Methodological Answer :

- Begin with a diazotization reaction of 4-fluoroaniline derivatives, followed by coupling with cyanoacetamide intermediates to construct the pyrazole core .

- Optimize alkylation at the 3-position using 3-aminopropyl chloride under basic conditions (e.g., NaH in DMF) .

- Purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .

- Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodological Answer :

- Use X-ray crystallography (e.g., SHELXL refinement ) for unambiguous confirmation of the pyrazole core and substituent positions.

- Supplement with 1H/13C NMR (DMSO-d6, 400 MHz): Key signals include aromatic protons (δ 7.2–7.8 ppm), NH2 groups (δ 5.5–6.0 ppm), and nitrile (C≡N) at ~120 ppm in 13C .

- Perform high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C14H15FClN5: 307.09) .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC-UV (254 nm, C18 column) with ≥98% purity threshold; monitor degradation under accelerated stability conditions (40°C/75% RH for 4 weeks) .

- Thermogravimetric analysis (TGA) to evaluate hygroscopicity and thermal decomposition (e.g., weight loss <1% at 150°C) .

- Karl Fischer titration for water content (<0.5% w/w) to ensure stability during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-aminopropyl and 4-fluorophenyl substituents?

- Methodological Answer :

- Synthesize analogs with modified alkyl chain lengths (e.g., 2-aminopropyl vs. 4-aminobutyl) and substituted aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .

- Test analogs in receptor-binding assays (e.g., GPCR or kinase targets) using competitive radioligand displacement (IC50 comparisons) .

- Correlate substituent hydrophobicity (logP values) with cellular permeability (Caco-2 assay) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Conduct dose-response studies to identify nonlinear pharmacokinetics (e.g., poor oral bioavailability due to first-pass metabolism) .

- Use isotope-labeled compound (e.g., 14C or 3H) to track tissue distribution and metabolite formation .

- Validate target engagement in vivo via pharmacodynamic markers (e.g., phosphorylation status in Western blotting) .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicology?

- Methodological Answer :

- Apply OECD Test Guideline 307 for soil degradation studies: Monitor half-life under aerobic/anaerobic conditions using LC-MS/MS .

- Assess aquatic toxicity via Daphnia magna acute immobilization tests (48h EC50) and algae growth inhibition (72h ErC50) .

- Model bioaccumulation potential using QSAR tools (e.g., EPI Suite) based on logKow and molecular weight .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) against target protein structures (PDB ID: e.g., 4LDE for kinases) to identify critical interactions (e.g., H-bonds with the 4-fluorophenyl group) .

- Use molecular dynamics simulations (GROMACS) to assess conformational stability of the ligand-receptor complex over 100 ns trajectories .

- Calculate binding free energies (MM-PBSA) to rank analogs and prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.